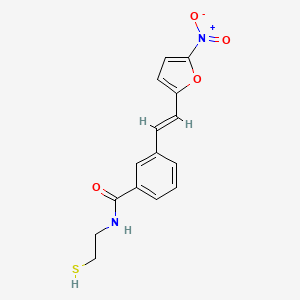

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Description

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a benzamide derivative featuring a 5-nitrofuran moiety linked via a vinyl group to the benzamide core, with a mercaptoethyl (-SH) substituent on the nitrogen atom. This compound’s structural uniqueness lies in the combination of these functional groups, which may confer distinct pharmacological or chemical properties compared to other benzamide derivatives .

Properties

Molecular Formula |

C15H14N2O4S |

|---|---|

Molecular Weight |

318.3 g/mol |

IUPAC Name |

3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-(2-sulfanylethyl)benzamide |

InChI |

InChI=1S/C15H14N2O4S/c18-15(16-8-9-22)12-3-1-2-11(10-12)4-5-13-6-7-14(21-13)17(19)20/h1-7,10,22H,8-9H2,(H,16,18)/b5-4+ |

InChI Key |

UPTPNLCJKHFXNF-SNAWJCMRSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)NCCS)/C=C/C2=CC=C(O2)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCS)C=CC2=CC=C(O2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzamide Core: This step involves the reaction of 3-(2-(5-nitrofuran-2-yl)vinyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.

Introduction of the Mercaptoethyl Group: The acid chloride is then reacted with 2-mercaptoethylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:

Oxidation: The mercaptoethyl group can be oxidized to form disulfides or sulfoxides.

Reduction: The nitrofuran moiety can be reduced to amines or other reduced forms.

Substitution: The benzamide core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Amines or reduced nitrofuran derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Biochemical Applications

Enzyme Inhibition Studies

The ability of nitrofuran compounds to act as enzyme inhibitors is another area of interest. Research has indicated that these compounds can affect various biochemical pathways by inhibiting enzymes involved in bacterial metabolism . This mechanism could be leveraged to develop new antimicrobial strategies targeting resistant strains.

Reduction Reactions

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide could also play a role in catalytic reduction reactions. Studies have shown that nitrofuran compounds can undergo reduction to form aminofurans under specific catalytic conditions . This property can be exploited in synthetic organic chemistry to produce valuable intermediates.

Material Science Applications

Polymer Chemistry

The compound's vinyl group suggests potential applications in polymer chemistry, particularly in the synthesis of functionalized polymers. By incorporating this compound into polymer matrices, researchers can create materials with enhanced properties such as increased thermal stability or improved mechanical strength.

Nanomaterials Synthesis

The unique properties of the nitrofuran moiety may enable its use in the synthesis of nanomaterials. For example, functionalized nanoparticles could be developed for targeted drug delivery systems or as contrast agents in imaging applications .

Case Study 1: Antibacterial Efficacy

A study focused on a series of 5-nitrofuran derivatives revealed that certain modifications led to enhanced antibacterial activity against resistant strains of bacteria. The structural modifications included variations in substituents on the furan ring and side chains, similar to those found in this compound .

Case Study 2: Enzyme Interaction

Research investigating the interaction of nitrofuran compounds with bacterial enzymes showed promising results for drug development. The study highlighted how structural features influenced binding affinity and inhibition efficacy, providing insights into how modifications like those present in this compound could optimize therapeutic effects .

Mechanism of Action

The mechanism of action of N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide involves its interaction with specific molecular targets. The mercaptoethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The nitrofuran moiety may also interact with nucleic acids or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Structural Differences and Implications

5-Nitrofuran vs. Iodo/Methoxy Groups: The target compound’s 5-nitrofuran group contrasts with iodinated ([125I]PIMBA) or methoxy-substituted benzamides. In contrast, iodine in [125I]PIMBA facilitates radiolabeling for diagnostic imaging .

Mercaptoethyl vs. Hydroxy/Piperidinylethyl Groups :

- The N-(2-mercaptoethyl) substituent may improve membrane permeability or enable disulfide bond formation in vivo, unlike the hydroxyl group in ’s analog or the piperidinylethyl group in [125I]PIMBA. Thiol groups can also modulate redox activity or metal chelation .

Vinyl Linker vs.

Biological Activity

N-(2-Mercaptoethyl)-3-(2-(5-nitrofuran-2-yl)vinyl)benzamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 318.35 g/mol. Its structure includes a nitrofuran moiety, which is known for its antimicrobial properties, particularly against various strains of bacteria and mycobacteria.

Antimicrobial Activity

- Inhibition of Mycobacterium tuberculosis :

- Compounds related to nitrofuran derivatives have shown significant antitubercular activity. For instance, analogs of nitrofuran compounds exhibited minimum inhibitory concentrations (MIC) as low as 0.019 μM against the Mycobacterium tuberculosis H37Rv strain, indicating potent activity compared to standard treatments like isoniazid and rifampicin .

- Mechanisms of Action :

Cytotoxicity Profile

The cytotoxicity of this compound has been assessed against various cell lines. In vitro studies indicate that while exhibiting antimicrobial properties, these compounds maintain a favorable safety profile with low cytotoxicity (CC50 values exceeding 120 μM against Vero cells) .

Study 1: Antitubercular Efficacy

A study evaluated a series of nitrofuran derivatives, including those similar to this compound. The findings highlighted that certain modifications in the structure led to enhanced potency against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. The most effective compounds demonstrated MIC values significantly lower than traditional antitubercular agents .

Study 2: Selectivity Towards Mycobacteria

Research indicated that derivatives such as those derived from nitrofuran exhibited selective activity against slow-growing mycobacteria while showing minimal effects on fast-growing bacterial strains like E. coli and S. aureus . This selectivity is crucial in reducing the risk of developing resistance.

Data Tables

| Compound Name | MIC (μM) | CC50 (μM) | Target Pathogen |

|---|---|---|---|

| This compound | TBD | >120 | Mycobacterium tuberculosis |

| JSF-4088 | 0.019 | >120 | Mycobacterium tuberculosis |

| Compound 1 | 0.031 | TBD | Mycobacterium tuberculosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.